molecular formula C16H14ClFO B1327414 3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-88-3

3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327414
CAS No.: 898789-88-3
M. Wt: 276.73 g/mol
InChI Key: DTECJUYKHRRLSO-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, along with a propiophenone moiety

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This interaction is crucial as it can influence the stability and reactivity of the compound in biological systems. Additionally, the compound’s interaction with enzymes involved in oxidation and reduction reactions highlights its potential role in metabolic pathways .

Cellular Effects

The effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can affect monoamine transporters, which are critical for neurotransmitter regulation . This interaction can lead to changes in cellular communication and metabolic activities.

Molecular Mechanism

At the molecular level, 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, its interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) can alter neurotransmitter reuptake and signaling . These interactions are crucial for understanding the compound’s impact on cellular functions and overall metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds can undergo various chemical transformations, affecting their activity and potency . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter regulation. At higher doses, it can lead to toxic or adverse effects, including liver damage and rhabdomyolysis . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in biomedical research.

Metabolic Pathways

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes responsible for oxidation, reduction, and conjugation reactions, primarily occurring in the liver . These interactions can influence the compound’s metabolic flux and metabolite levels, affecting its overall activity and function in biological systems.

Transport and Distribution

The transport and distribution of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. For instance, its interaction with monoamine transporters plays a crucial role in its localization and accumulation within neuronal cells . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Dichloromethane (DCM) or chloroform.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propionic acid.

    Reduction: 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propanol.

    Substitution: 3’-Methoxy-5’-fluoro-3-(2-methylphenyl)propiophenone.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-5-methylpyridine: Similar in structure but with a pyridine ring.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional trifluoromethyl group.

    3-(Trifluoromethyl)benzoyl chloride: Similar aromatic structure with different functional groups.

Uniqueness

3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTECJUYKHRRLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644038
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-88-3
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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